molecular formula C16H20N2O4S2 B2986895 N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide CAS No. 2097866-12-9

N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2986895
CAS No.: 2097866-12-9
M. Wt: 368.47
InChI Key: QTBWBMXJBLRLAY-UHFFFAOYSA-N
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Description

“N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide” is a sulfamoyl-linked acetamide derivative characterized by a central thiophene ring and a hydroxypropyl group. The compound’s structure combines a sulfamoyl bridge connecting a phenylacetamide core to a branched hydroxypropyl-thiophene moiety.

Properties

IUPAC Name

N-[4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-12(19)18-14-3-5-15(6-4-14)24(21,22)17-11-16(2,20)9-13-7-8-23-10-13/h3-8,10,17,20H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBWBMXJBLRLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the sulfamoyl group through sulfonation reactions. The final step involves the acylation of the phenyl ring to introduce the acetamide group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related acetamide/sulfonamide derivatives, emphasizing key differences in substituents, synthetic routes, and inferred pharmacological properties:

Compound Name/ID Structural Features Synthesis/Origin Key Differentiators
Target Compound Thiophen-3-yl, hydroxypropylsulfamoyl, phenylacetamide Not explicitly described in evidence Unique thiophene substitution; hydroxypropyl group enhances hydrophilicity
C4019 (N-(4-(N-(3-(4-benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide) Chlorophenyl, benzylpiperazine-linked sulfamoyl Synthesized and validated via NMR Piperazine moiety may enhance CNS penetration; chloro group increases electrophilicity
BD290432 (N-Cyclopropyl-4-(thiophen-3-yl)-3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide Thiophen-3-yl, trifluoromethylphenyl, ureido-sulfonamide Commercial (BLD Pharm Ltd.), 98+% purity Ureido group improves hydrogen bonding; CF₃ enhances metabolic stability
Compound 54 (Indoline-based autophagy inhibitor) Cyclopropanecarbonyl, trifluoromethylphenyl, allyloxyacetamide Part of an indoline autophagy inhibitor series Rigid indoline scaffold may restrict conformational flexibility
C1243 (Chromeno-pyrazol derivative) Chromeno-pyrazol core, nitro group, benzyloxycarbonyl-piperazine Provided by Storm Therapeutics Nitro group confers redox activity; chromeno-pyrazol enhances π-π stacking

Structural and Functional Analysis

Thiophene vs. Benzene Rings : The target compound’s thiophen-3-yl group distinguishes it from analogs like C4019 (benzylpiperazine) or BD290432 (trifluoromethylphenyl). Thiophene’s electron-rich sulfur atom may facilitate stronger interactions with metalloenzymes or aromatic receptors compared to purely hydrocarbon-based rings .

Hydroxypropyl Group : Unlike the trifluoromethyl (BD290432) or nitro (C1243) substituents, the hydroxypropyl moiety in the target compound likely improves aqueous solubility, reducing reliance on lipophilic groups for membrane permeability .

Sulfamoyl Linkage: The sulfamoyl bridge is shared with C4019 and BD290432 but differs in connectivity.

Inferred Pharmacological Properties

  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃ in BD290432) may render the target compound more susceptible to oxidative metabolism, though the hydroxypropyl group could mitigate this via glucuronidation pathways .
  • Target Engagement : Molecular docking tools like AutoDock Vina () could predict binding modes relative to analogs. For example, the thiophene ring may occupy hydrophobic pockets more effectively than C4019’s benzylpiperazine in kinase targets .

Biological Activity

N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including hydroxyl, thiophene, and sulfonamide moieties, which contribute to its biological properties. The IUPAC name for this compound is N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide. Its molecular formula is C18H20N2O4S2C_{18}H_{20}N_{2}O_{4}S_{2} with a molecular weight of 396.49 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. Studies indicate that it exhibits IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II .
  • Apoptosis Induction : In cancer cell lines such as MDA-MB-231 (breast cancer), the compound induced apoptosis, evidenced by a substantial increase in annexin V-FITC positivity, indicating late-stage apoptotic activity .
  • Antibacterial Activity : The compound has also demonstrated antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with notable inhibition percentages at concentrations around 50 μg/mL .

1. Enzyme Inhibition Studies

A study investigating the synthesis of aryl thiazolone-benzenesulfonamides highlighted the effectiveness of similar compounds in inhibiting carbonic anhydrase IX. The structure-function relationship revealed that modifications in the sulfonamide group could enhance enzyme selectivity and potency .

2. Anticancer Activity

Research on the apoptosis-inducing effects of this compound demonstrated a significant increase in apoptotic markers in treated MDA-MB-231 cells compared to controls. This suggests potential therapeutic applications in breast cancer treatment .

3. Antimicrobial Efficacy

The compound's efficacy against bacterial biofilms was assessed, showing promising results in inhibiting biofilm formation at concentrations that suggest potential for use in clinical settings against resistant strains .

Data Table: Summary of Biological Activities

Activity Target IC50/Effect Reference
Carbonic Anhydrase InhibitionCA IX10.93 - 25.06 nM
Apoptosis InductionMDA-MB-231 Cancer Cells22-fold increase in annexin V
Antibacterial ActivityStaphylococcus aureus80.69% inhibition at 50 μg/mL
Biofilm InhibitionKlebsiella pneumoniae79.46% inhibition

Case Studies

  • Case Study on Cancer Cell Lines : A study utilizing this compound demonstrated its capacity to induce apoptosis in MDA-MB-231 cells through mechanistic pathways involving mitochondrial dysfunction and caspase activation.
  • Antimicrobial Resistance : Research indicated that compounds structurally similar to N-[4-(sulfamoyl)phenyl]acetamide exhibited significant antibacterial activity against resistant strains, suggesting potential for development into new antibiotics.

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